2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the conventional synthesis of benzimidazole derivatives, where the benzimidazole nuclei were condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Molecular Structure Analysis
The molecular formula of FPB is C20H24FN3O3S, and it has a molecular weight of 405.49.Scientific Research Applications
Herbicide Activity Enhancement
Fluorinated compounds have shown significant improvements in herbicide activity. For instance, the introduction of fluorine atoms into certain molecules can drastically change their herbicidal properties, demonstrating enhanced activity and selectivity for broad-leaf weeds in crops like rice, cereals, and maize. A study by Hamprecht et al. (2004) explores the effect of selective fluorine substitution in bentranil and its analogs, highlighting the role of fluorine in improving herbicidal efficacy (Hamprecht, Würzer, & Witschel, 2004).
Antimicrobial Applications
Fluorinated benzisothiazolones and benzamides have been synthesized and evaluated for their antimicrobial properties, showing high activity against fungi and Gram-positive bacteria. This underscores the potential of fluorinated compounds in developing new antimicrobial agents, as discussed by Carmellino et al. (1994) (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Pharmaceutical Research
In pharmaceutical research, the selective introduction of fluorine atoms into bioactive molecules often yields derivatives with unique and beneficial properties. Studies have explored the fluorination of pharmacologically active compounds to produce fluorinated analogs with potential as new drugs or drug candidates. An example is the work by Desmarteau and Resnati (1992), which demonstrates the synthesis of fluorinated derivatives of warfarin, sulfinpyrazone, and barbituric acid (Desmarteau & Resnati, 1992).
Enzyme Inhibition
Fluorinated sulphonamides have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Bilginer et al. (2019) synthesized a series of fluorinated sulphonamides and evaluated their inhibitory potential, revealing significant activity and suggesting the importance of fluorine in enhancing enzyme inhibition (Bilginer et al., 2019).
Properties
IUPAC Name |
2-fluoro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-19-10-5-4-9-18(19)20(25)22-11-6-16-28(26,27)24-14-12-23(13-15-24)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMCVTIQPWPTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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